Englerin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Englerin B is a naturally occurring sesquiterpene, isolated from the stem bark of the East African plant Phyllanthus engleri. It is structurally related to Englerin A, another sesquiterpene from the same plant, and has garnered significant interest due to its potential biological activities, particularly its selective cytotoxicity against renal cancer cells .
Mechanism of Action
Target of Action
Englerin B is a natural product that is structurally similar to Englerin A . These channels are implicated in various cellular processes, including cell proliferation and induction of autophagy .
Mode of Action
Englerin A, and by extension possibly this compound, interacts with its targets (TRPC4 and TRPC5) by acting as an agonist . This means it binds to these channels and activates them, leading to calcium influx and membrane depolarization in cells expressing high levels of TRPC4 or TRPC5 .
Biochemical Pathways
Englerin A has been shown to profoundly alter lipid metabolism, generating significant levels of ceramides that are highly toxic to certain cell lines . It also induces ER stress signaling and an acute inflammatory response . Given the structural similarity, this compound may have similar effects on these biochemical pathways.
Result of Action
Englerin A has been shown to induce multiple mechanisms of cell death, including apoptosis and necrosis, in renal cancer cells . It also induces increased levels of autophagic vesicles, which could be a cell survival mechanism that ultimately fails . Given the structural similarity, this compound may have similar effects on cell death mechanisms.
Biochemical Analysis
Biochemical Properties
Englerin B plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to interact with protein kinase C theta and transient receptor potential channels 4 and 5. These interactions are primarily agonistic, meaning this compound activates these proteins, leading to downstream effects that contribute to its biological activity .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In renal cancer cells, it induces cytotoxicity by disrupting cellular metabolism and signaling pathways. This compound influences cell function by modulating cell signaling pathways, such as those involving protein kinase C theta and transient receptor potential channels 4 and 5. Additionally, it affects gene expression and cellular metabolism, leading to altered cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to protein kinase C theta and transient receptor potential channels 4 and 5, leading to their activation. This activation triggers a cascade of signaling events that result in changes in gene expression and cellular function. This compound also inhibits certain enzymes, contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, this compound induces acute cytotoxicity in renal cancer cells. Over time, its stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under laboratory conditions, maintaining its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits selective cytotoxicity against renal cancer cells without significant toxicity to normal cells. At higher doses, this compound can induce toxic effects, including damage to normal tissues. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. This compound affects metabolic flux and metabolite levels, leading to alterations in cellular energy production and utilization. These metabolic changes contribute to its cytotoxic effects on renal cancer cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within cells are influenced by these interactions, affecting its biological activity .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This compound’s localization to these subcellular sites is essential for its interaction with target proteins and enzymes, contributing to its cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Englerin B involves multiple steps, starting from commercially available achiral precursors. One of the key steps in the synthesis is a platinum-catalyzed [4C+3C] allenediene cycloaddition, which delivers the trans-fused guaiane skeleton with complete diastereoselectivity . The synthesis also features a highly stereoselective oxygenation and a late-stage cuprate alkylation .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the intricate synthetic routes required. Most of the available this compound is produced through laboratory-scale synthesis for research purposes.
Chemical Reactions Analysis
Types of Reactions: Englerin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The platinum-catalyzed [4C+3C] allenediene cycloaddition is a notable reaction in its synthesis .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents used include Dess-Martin periodinane and cerium (III) chloride.
Reduction: Sodium borohydride and cerium (III) chloride are used for the reduction of ketones.
Major Products: The major products formed from these reactions are intermediates that lead to the final structure of this compound, including the trans-fused guaiane skeleton and various stereoselective oxygenated compounds .
Scientific Research Applications
Comparison with Similar Compounds
Englerin A: Structurally similar to Englerin B, it also exhibits selective cytotoxicity against renal cancer cells.
Orientalol E and F: These compounds share a similar guaiane skeleton and have been synthesized using similar methodologies.
Oxyphyllol: Another related sesquiterpene with a similar core structure.
Uniqueness of this compound: this compound is unique due to its specific cytotoxicity against renal cancer cells and its ability to induce multiple mechanisms of cell death. Its complex structure and the intricate synthetic routes required for its production also set it apart from other similar compounds .
This compound continues to be a compound of significant interest in scientific research, with potential applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a promising candidate for future therapeutic developments.
Properties
CAS No. |
1094250-13-1 |
---|---|
Molecular Formula |
C₂₄H₃₂O₄ |
Molecular Weight |
384.51 |
Synonyms |
(-)-Englerin B; Desglycoloylenglerin A; (2E)-3-Phenyl-2-propenoic Acid (1R,3aR,4S,5R,7R,8S,8aR)-decahydro-5-hydroxy-1,4-dimethyl-7-(1-methylethyl)-4,7-epoxyazulen-8-yl Ester |
Origin of Product |
United States |
Q1: What is the structural difference between Englerin A and Englerin B, and how does this impact their biological activity?
A1: this compound lacks the glycolic acid ester moiety present at the C10 position of Englerin A [, ]. This seemingly small structural difference leads to a significant reduction in cytotoxicity against renal cancer cell lines for this compound compared to Englerin A [, ]. This suggests that the C10 glycolic acid ester plays a crucial role in the potent antiproliferative activity of Englerin A.
Q2: What is the proposed mechanism of action for Englerin A?
A2: While the exact mechanism of action of Englerin A is still under investigation, research suggests it does not function through already known anticancer drug targets like tubulin or topoisomerase []. Interestingly, a study utilizing an ex vivo perfused ventilated murine lung model indicated that (-)-Englerin A might not exhibit acute pulmonary toxicity, a common side effect of many anticancer agents []. Further research is needed to fully elucidate its precise mechanism of action.
Q3: Have any synthetic analogs of Englerin A been developed, and what insights into structure-activity relationships have they provided?
A3: Yes, several synthetic analogs of Englerin A have been synthesized, focusing on modifications to both the cinnamate and glycolic acid domains []. These studies have revealed:
- Importance of the trans-olefin: Hydrogenation of the trans-olefin in Englerin A led to a 6-10 fold decrease in antiproliferative activity, suggesting its conformational rigidity is important for activity [].
- Role of the cinnamate motif: Replacing the cinnamate moiety with various substitutes generally decreased cytotoxicity, indicating its importance for activity [].
- Influence of the glycolic acid domain: While modifications to the glycolic acid were tolerated to some extent, significant alterations negatively impacted activity [].
Q4: Has the total synthesis of Englerin A and this compound been achieved?
A4: Yes, total synthesis has been achieved for both Englerin A and this compound [, , , , ]. Notably, these syntheses have utilized various strategies, including a [5+2] cycloaddition reaction, a hydroxyl-directing stereoselective intramolecular cyclopropanation, and an organocatalytic asymmetric decarboxylative aldol reaction. These achievements have paved the way for further research into the therapeutic potential of Englerins and the development of novel analogs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.